molecular formula C13H14N2O B1486762 6-(3-Phenylpropyl)pyrimidin-4-ol CAS No. 2097973-64-1

6-(3-Phenylpropyl)pyrimidin-4-ol

Cat. No.: B1486762
CAS No.: 2097973-64-1
M. Wt: 214.26 g/mol
InChI Key: YKFYLEHZLWOBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Phenylpropyl)pyrimidin-4-ol ( 2097973-64-1) is a high-value pyrimidine derivative offered for research and development purposes. With a molecular formula of C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol, this compound serves as a versatile chemical intermediate . The structure combines a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry, with a 3-phenylpropyl side chain . This combination is strategically valuable, as the pyrimidine core is a fundamental building block in nucleic acids and many therapeutic agents, known for its ability to engage in hydrogen bonding and interact with a wide range of biological targets . The hydroxyl group at the 4-position further enhances its potential as a hydrogen bond donor and acceptor, making it a suitable precursor for synthesizing more complex molecules . Pyrimidine-based compounds, in general, have demonstrated significant potential across various therapeutic areas, including as anti-infectives, anticancer agents, and anti-inflammatory drugs . As part of this important chemical class, this compound provides researchers with a key synthon for structure-activity relationship (SAR) studies and the exploration of new biologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2097973-64-1

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(3-phenylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c16-13-9-12(14-10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16)

InChI Key

YKFYLEHZLWOBSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC(=O)NC=N2

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=O)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(3-Phenylpropyl)pyrimidin-4-ol with two structurally related pyrimidin-4-ol derivatives from the provided evidence. Key differences in substituents, molecular features, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pyrimidin-4-ol Derivatives

Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula CAS Number Applications/Properties
This compound 3-Phenylpropyl H C₁₃H₁₄N₂O Not Available Likely high hydrophobicity; potential use in drug design or materials science (inferred)
6-Hydroxymethyl-2-isopropylpyrimidin-4-ol Hydroxymethyl Isopropyl C₈H₁₂N₂O₂ 39893-37-3 Polar, hydrophilic; possible intermediate in organic synthesis
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Trifluoromethyl Methylthio C₆H₅F₃N₂OS 16097-62-4 Catalyst, drug metabolism studies, biochemical research

Key Comparisons:

In contrast, the hydroxymethyl group in 6-Hydroxymethyl-2-isopropylpyrimidin-4-ol increases polarity and water solubility, favoring applications in aqueous-phase reactions or as a pharmaceutical intermediate . The trifluoromethyl group in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol combines hydrophobicity with electron-withdrawing effects, stabilizing reactive intermediates in catalysis and enhancing metabolic stability in drug studies .

Steric and Electronic Influences :

  • The bulky 3-phenylpropyl group may sterically hinder interactions at position 6, reducing reactivity in certain catalytic contexts but improving binding specificity in hydrophobic pockets (e.g., enzyme active sites).
  • The methylthio group at position 2 in the trifluoromethyl analog enhances nucleophilic reactivity, making it suitable for sulfur-mediated coupling reactions .

Applications :

  • Catalysis : The trifluoromethyl derivative’s stability and reactivity make it a preferred catalyst in synthetic chemistry , whereas the phenylpropyl analog’s bulkiness might limit its utility in this domain.
  • Drug Design : The phenylpropyl group’s hydrophobicity could position this compound as a candidate for prodrug formulations or lipid-soluble therapeutics, akin to how trifluoromethyl groups improve drug bioavailability .

Research Implications and Limitations

While direct studies on this compound are absent in the provided evidence, its structural analogs suggest avenues for further investigation:

  • Synthetic Feasibility : The compound’s synthesis may mirror methods for attaching alkyl/aryl chains to pyrimidine cores, as seen in hydroxymethyl and trifluoromethyl derivatives .
  • Biological Screening : Its hydrophobicity warrants evaluation in antimicrobial or anticancer assays, leveraging trends observed in lipophilic pyrimidine analogs.
  • Materials Science: Potential use as a monomer in polymers or coatings, exploiting its aromatic and hydrophobic character.

Limitations:

  • No CAS number, spectral data, or experimental results (e.g., solubility, melting point) are available for this compound in the provided sources.
  • Applications remain speculative, derived from substituent effects rather than direct evidence.

Preparation Methods

Alkylation of 2-Mercaptopyrimidine-4,6-diol Derivatives (Method A and B)

One common approach to synthesize 6-substituted pyrimidin-4-ols involves alkylation of 2-mercaptopyrimidine-4,6-diol precursors with alkyl halides or tosylates under basic conditions:

  • Method A : This method uses a mixture of 2-mercaptopyrimidine-4,6-diol (1.0 mmol) with alkyl bromides (3 mmol) in the presence of potassium iodide (0.1 mmol) and potassium hydroxide (3.0 mmol) in ethanol (10 mL). The reaction proceeds at room temperature or under reflux, followed by purification via column chromatography (dichloromethane:methanol = 20:1) to isolate the desired 6-alkylated pyrimidin-4-ol products.

  • Method B : This involves the conversion of alkyl alcohols or benzyl alcohols into their corresponding tosylates using 4-toluenesulfonyl chloride in dichloromethane and pyridine at 0°C, then reacting the tosylates with 2-mercaptopyrimidine-4,6-diol in ethanol/water with potassium hydroxide under reflux overnight. The product is extracted and purified similarly by silica gel chromatography.

These methods are adaptable for introducing the 3-phenylpropyl substituent by selecting the appropriate alkyl bromide or tosylate precursor, i.e., 3-phenylpropyl bromide or tosylate.

Condensation of β-Ketoesters with Amidines

Another classical route to pyrimidin-4-ol derivatives involves the condensation of β-ketoesters with amidines under basic or reflux conditions:

  • For example, the synthesis of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol was achieved by refluxing trifluoroacetoacetate with acetamidine hydrochloride in ethanol in the presence of sodium methoxide for 10–12 hours. The crude product was acidified and extracted to isolate the pyrimidin-4-ol intermediate.

  • Although this exact example involves different substituents, the principle can be extended to synthesize 6-(3-phenylpropyl)pyrimidin-4-ol by using appropriately substituted β-ketoesters or β-diketones and amidines, enabling the formation of the pyrimidine ring with the desired substitution pattern.

Halogenation and Subsequent Nucleophilic Substitution

Halogenation of pyrimidin-4-ol derivatives at the 6-position followed by nucleophilic substitution is a viable strategy:

  • For instance, 2-methyl-6-trifluoromethylpyrimidin-4-ol was converted to its 4-bromo derivative using phosphorus oxybromide in acetonitrile at 80°C, then subjected to nucleophilic substitution reactions.

  • In the case of this compound, a similar approach could be employed where the 6-position is first halogenated (e.g., brominated or chlorinated) and then reacted with 3-phenylpropyl nucleophiles under suitable conditions to install the 3-phenylpropyl group.

Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations are powerful tools for constructing substituted pyrimidines:

  • Although specific examples for this compound are limited, related pyrimidine derivatives have been synthesized via Pd-catalyzed coupling of halogenated pyrimidines with aryl or alkyl boronic acids or amines under inert atmosphere at elevated temperatures, followed by purification.

  • This method allows for precise installation of the 3-phenylpropyl substituent at the 6-position by using appropriate organometallic reagents or amines.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield Range Notes
1 Alkylation of 2-mercaptopyrimidine-4,6-diol (Method A & B) Alkyl bromide or tosylate, KOH, KI, EtOH, reflux Moderate to High Direct alkylation; adaptable for 3-phenylpropyl substituent
2 Condensation of β-ketoesters with amidines β-Ketoester, amidine hydrochloride, NaOMe, EtOH, reflux Moderate (50-85%) Classical pyrimidine ring synthesis; requires suitable β-ketoester
3 Halogenation followed by nucleophilic substitution POBr3 or POCl3, acetonitrile, nucleophile, reflux Moderate (50-65%) Halogenation at 6-position then substitution
4 Pd-Catalyzed cross-coupling Halogenated pyrimidine, organometallic reagent, Pd catalyst, base, inert atmosphere, 100-110°C Variable (Low to Moderate) Enables selective substitution; requires catalyst and inert conditions

Detailed Research Findings and Considerations

  • Selectivity and Purification : Methods involving alkylation (Method 1) often require careful control of stoichiometry and reaction conditions to avoid multiple substitutions or side reactions. Purification by silica gel chromatography is standard to isolate the desired 6-substituted product.

  • Reaction Yields : Yields vary depending on the method and substituents. For example, condensation methods can yield up to 85% for related pyrimidin-4-ols, while halogenation and substitution routes typically yield 50-65%.

  • Reaction Times and Temperatures : Alkylation methods generally proceed at room temperature to reflux over several hours, while Pd-catalyzed couplings require elevated temperatures (100-110°C) and inert atmosphere for extended periods (up to 44 hours).

  • Scalability and Practicality : Alkylation and condensation methods are more straightforward and scalable for industrial synthesis. Pd-catalyzed methods offer structural diversity but may be limited by catalyst cost and sensitivity.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(3-Phenylpropyl)pyrimidin-4-ol, and how do reaction conditions impact yield and purity?

  • Answer: Common routes involve cyclization of substituted phenylpropane derivatives with urea or thiourea under basic conditions (e.g., NaOH in ethanol) . Reflux duration (typically 4–6 hours) and stoichiometric ratios of reagents are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity, as described for structurally analogous pyrimidin-4-ol derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer:

  • 1H/13C NMR : Look for resonance signals corresponding to the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and the 3-phenylpropyl chain (δ 1.5–2.5 ppm for methylene groups) .
  • IR Spectroscopy : Confirm hydroxyl (-OH) stretch near 3200–3500 cm⁻¹ and pyrimidine ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (calculated: ~242.3 g/mol).

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

  • Answer: Prioritize enzyme inhibition assays (e.g., kinase or dehydrogenase targets) due to the compound’s pyrimidine core, which often interacts with ATP-binding pockets . Cytotoxicity profiling (e.g., MTT assay) in cell lines can assess therapeutic potential versus off-target effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis of this compound?

  • Answer: Systematic parameter optimization (e.g., DoE approaches) is critical:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) could improve regioselectivity during alkylation steps .
  • Temperature Control : Microwave-assisted synthesis may reduce reaction time and improve yield reproducibility .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases), focusing on hydrogen bonding with the pyrimidin-4-ol moiety and hydrophobic interactions with the phenylpropyl chain .
  • MD Simulations : Assess binding stability over 100+ ns trajectories to identify critical residues for structure-activity relationship (SAR) studies .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved for this compound?

  • Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell passage numbers .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Orthogonal Assays : Confirm results with alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What are the key stability challenges for this compound under experimental storage conditions?

  • Answer:

  • Photodegradation : Store in amber vials at -20°C to prevent UV-induced ring-opening reactions .
  • Hydrolysis : Avoid aqueous buffers at pH >8, as the pyrimidine ring may undergo base-catalyzed degradation .
  • Oxidation : Add antioxidants (e.g., BHT) to solid samples for long-term storage .

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